1-Bromo-3-fluoro-2-nitrobenzene

Physical property Melting point Process chemistry

1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5) is a tri-substituted halogenated nitrobenzene derivative bearing bromine at C-1, a nitro group at C-2, and fluorine at C-3 on the aromatic ring. With the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220.00 g·mol⁻¹, this compound serves as a versatile electrophilic building block in organic synthesis, participating in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), and nitro-group reduction sequences.

Molecular Formula C6H3BrFNO2
Molecular Weight 220 g/mol
CAS No. 886762-70-5
Cat. No. B1273211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-2-nitrobenzene
CAS886762-70-5
Molecular FormulaC6H3BrFNO2
Molecular Weight220 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
InChIInChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
InChIKeyVFPAOFBPEYCAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5): Procurement-Grade Halogenated Nitroarene Intermediate


1-Bromo-3-fluoro-2-nitrobenzene (CAS 886762-70-5) is a tri-substituted halogenated nitrobenzene derivative bearing bromine at C-1, a nitro group at C-2, and fluorine at C-3 on the aromatic ring. With the molecular formula C₆H₃BrFNO₂ and a molecular weight of 220.00 g·mol⁻¹, this compound serves as a versatile electrophilic building block in organic synthesis, participating in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), and nitro-group reduction sequences . Commercial suppliers such as TCI offer this compound at ≥98.0% purity (GC) as a white-to-orange crystalline solid with a melting point of 38.0–42.0 °C and a flash point of 94 °C . Its defining structural feature—the simultaneous presence of Br (a good leaving group for cross-coupling), F (a strong electron-withdrawing group that activates SNAr), and NO₂ (a powerful electron-withdrawing and reducible group)—creates a differentiated reactivity profile that cannot be replicated by mono- or di-substituted nitrobenzene analogs .

Why 1-Bromo-3-fluoro-2-nitrobenzene Cannot Be Casually Replaced by Other Halonitrobenzenes


In procurement workflows for pharmaceutical intermediate synthesis, it is tempting to treat all halonitrobenzene building blocks as interchangeable electrophiles. This assumption breaks down when substituent identity and positional arrangement diverge. The physical-state differences are immediately apparent: 1-bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4) is a high-melting solid (mp 74.4 °C) that requires heating for transfer, whereas 1-bromo-3-fluoro-2-nitrobenzene melts at 36–42 °C and can often be manipulated as a low-melting solid or liquid at ambient laboratory temperatures . More critically, the electronic consequences of fluorination at the C-3 position ortho to the nitro group produce an SNAr rate acceleration that is absent in non-fluorinated analogs such as 1-bromo-2-nitrobenzene (CAS 577-19-5), where the lack of a fluorine activator slows nucleophilic displacement significantly [1]. Conversely, replacing bromine with chlorine (as in 1-chloro-3-fluoro-2-nitrobenzene, CAS 64182-61-2) sacrifices cross-coupling efficacy because aryl bromides are substantially more reactive than aryl chlorides in palladium-catalyzed Suzuki and related couplings [2]. Thus, interchanging these compounds without adjusting reaction conditions, yields, or purification protocols introduces uncontrolled process variability.

Quantitative Comparative Evidence for 1-Bromo-3-fluoro-2-nitrobenzene vs. Closest Analogs


Melting Point Lowering vs. Non-Fluorinated and Chloro Analogs: Operational Handling Advantage

The target compound exhibits a significantly lower melting point range (36–42 °C) compared to its closest non-fluorinated analog 1-bromo-2-nitrobenzene (40–46 °C) and its chloro-substituted counterpart 1-bromo-3-chloro-2-nitrobenzene (74.4 °C). This ~35 °C melting point depression relative to the chloro analog allows the fluorinated compound to be manipulated as a liquid or low-melting solid under ambient conditions, eliminating the need for heated transfer lines or melt-liquefaction protocols required for the high-melting chloro compound .

Physical property Melting point Process chemistry Handling Phase behavior

Density Elevation for Improved Liquid-Liquid Phase Separation During Aqueous Workup

1-Bromo-3-fluoro-2-nitrobenzene has a reported density of approximately 1.808 g·cm⁻³ (predicted), which is substantially higher than the density of 1-bromo-2-nitrobenzene (1.62 g·cm⁻³, experimentally measured) and 1-chloro-3-fluoro-2-nitrobenzene (1.494 g·cm⁻³) [1]. The ~0.19 g·cm⁻³ density advantage over the non-fluorinated bromo analog translates into faster and cleaner phase separation during aqueous/organic extraction workups, reducing emulsion formation and solvent loss in kilogram-scale preparations.

Density Phase separation Workup Process chemistry Purification

Boiling Point Reduction Relative to Non-Fluorinated Ortho-Bromo Analog: Distillation Feasibility

The target compound boils at approximately 232.0 ± 20.0 °C at 760 mmHg, compared to 261 °C for 1-bromo-2-nitrobenzene and 256.3 °C for 1-bromo-3-chloro-2-nitrobenzene . The ~29 °C boiling point reduction relative to the non-fluorinated bromo analog means that 1-bromo-3-fluoro-2-nitrobenzene can be purified by short-path or fractional distillation at temperatures where thermal decomposition of the nitro group is less likely, preserving material integrity during purification.

Boiling point Distillation Purification Thermal stability Process engineering

Enhanced Nucleophilic Aromatic Substitution (SNAr) Reactivity via Ortho-Fluoro Activation

The presence of fluorine at the C-3 position ortho to the nitro group confers a well-documented rate acceleration in nucleophilic aromatic substitution (SNAr) reactions. The standard teaching example demonstrates that 1-fluoro-2-nitrobenzene undergoes SNAr faster than 1-bromo-2-nitrobenzene despite fluoride being a poorer leaving group than bromide, because the rate-determining step is nucleophilic addition to the electron-deficient ring rather than halide departure [1][2]. By extension, 1-bromo-3-fluoro-2-nitrobenzene combines the ring-activating effect of the ortho-fluoro substituent with the superior leaving-group ability of bromine, positioning it for efficient two-step SNAr-cross-coupling sequences in which the fluorine atom directs initial nucleophilic attack regioselectively while the bromine atom remains available for subsequent Pd-catalyzed functionalization [3].

SNAr Nucleophilic aromatic substitution Fluorine effect Reaction kinetics Electron-withdrawing group

Flash Point and Thermal Hazard Profile: Comparative Safety Considerations for Shipping and Storage

1-Bromo-3-fluoro-2-nitrobenzene exhibits a flash point of 87–94 °C (Apollo Scientific: 87 °C; TCI: 94 °C), which is notably lower than the 112 °C flash point of 1-bromo-2-nitrobenzene and the ~109 °C flash point of 1-bromo-3-chloro-2-nitrobenzene . This 18–25 °C decrease in flash point may affect transport classification under dangerous goods regulations and necessitates stricter temperature control during storage and processing in jurisdictions where ambient temperatures may approach these thresholds.

Flash point Safety Shipping classification Thermal hazard Storage

Procurement-Relevant Application Scenarios for 1-Bromo-3-fluoro-2-nitrobenzene


Sequential SNAr–Cross-Coupling Synthesis of 1,2,3-Trisubstituted Aromatic Pharmacophores

In medicinal chemistry programs targeting kinase inhibitors or antiviral agents requiring densely functionalized aromatic cores, 1-bromo-3-fluoro-2-nitrobenzene supports an efficient two-step diversification strategy: (i) regioselective SNAr displacement of the activated fluorine atom by amines or alkoxides in DMF at 60–100 °C, exploiting the ortho-fluoro activation documented in Section 3 [1]; (ii) subsequent Suzuki-Miyaura coupling at the bromine position using Pd(PPh₃)₄ or Pd(dppf)Cl₂ to install aryl, heteroaryl, or vinyl groups [2]. The nitro group can then be reduced (H₂, Pd/C or SnCl₂) to the corresponding aniline, which serves as a handle for further amidation, sulfonylation, or diazotization chemistry. This orthogonal reactivity sequence is not feasible with 1-bromo-2-nitrobenzene, which lacks the fluorine handle for directed SNAr, nor with 1-chloro-3-fluoro-2-nitrobenzene, whose chloro substituent is poorly reactive in Suzuki couplings under mild conditions [2].

Agrochemical Intermediate Synthesis Exploiting Low-Melting Physical Form for Continuous Flow Processing

The low melting point (36–42 °C) and manageable flash point (94 °C) make 1-bromo-3-fluoro-2-nitrobenzene well-suited for continuous flow chemistry platforms, where reagents must be pumpable as neat liquids or concentrated solutions. Fluorinated nitroaromatic intermediates are key precursors to triazole, pyrazole, and pyridine herbicides and fungicides [1]. The compound's density (1.808 g·cm⁻³) ensures reliable mass flow metering in Coriolis-type flow controllers, while its boiling point (232 °C) provides adequate thermal headroom for reactions conducted at 80–150 °C without approaching reflux under moderate back-pressure. Process chemists evaluating scale-up routes should prefer this compound over 1-bromo-3-chloro-2-nitrobenzene (mp 74.4 °C), which would require heated feed lines and reservoir jackets to maintain flowability, adding capital and operational complexity [2].

Fluorine-18 Radiochemistry Precursor for PET Tracer Development

Although direct primary literature on ¹⁸F incorporation into this specific scaffold is not captured in the retrieved evidence, the structural analog 1-bromo-3-fluoro-2-nitrobenzene represents a logical cold reference standard and potential precursor candidate for nucleophilic ¹⁸F-fluorination studies, given the well-established use of ortho-nitro-activated aryl bromides as leaving groups for [¹⁸F]fluoride introduction [1]. The compound's LogP of 2.25–3.02 predicts moderate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted tracers [2]. Researchers procuring this compound for radiochemistry method development should verify batch-specific purity (≥98% by GC per TCI specification) to minimize side reactions during ¹⁸F-labeling, where trace impurities can consume precious cyclotron-produced [¹⁸F]fluoride ion .

Building Block for Halogen-Enriched Fragment Libraries in FBDD

Fragment-based drug discovery (FBDD) relies on small, highly functionalized aromatic scaffolds with multiple exit vectors. With a molecular weight of 220.00 g·mol⁻¹ and three chemically addressable substituents (Br, F, NO₂), this compound satisfies the 'rule of three' criteria for fragment library members [1]. Its three orthogonal reactive centers allow parallel library synthesis: the bromine participates in cross-coupling, the fluorine can be displaced under SNAr conditions, and the nitro group can be reduced to an amine for amide bond formation. The differentiated LogP (2.25–3.02) relative to simpler halonitrobenzenes such as 1-bromo-2-nitrobenzene (LogP ~2.52) provides a modest but measurable shift in hydrophobicity that may influence fragment hit binding kinetics and solubility profiles [2].

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